

In-Depth Technical Guide to Disperse Red 151: Synonyms, Properties, and Toxicological Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disperse dye, **Disperse Red 151**. It covers its various synonyms and alternative names, key physicochemical properties, and insights into its toxicological profile based on available scientific literature. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who may encounter this compound in their work.

Synonyms and Alternative Names

Disperse Red 151 is known by a variety of names and identifiers across different chemical databases and commercial suppliers. Accurate identification is crucial for both research and regulatory purposes. There appears to be some discrepancy in the literature regarding its CAS Registry Number, with two numbers frequently associated with this dye.



Identifier Type	Identifier
Common Name	Disperse Red 151
Colour Index Name	C.I. 26130[1]
CAS Registry Number	70210-08-1[2][3][4], 61968-47-6[1][5][6]
IUPAC Name	2-[[6-hydroxy-5-[(E)-[4-[(E)-phenyl]diazenyl]naphthalen-2-yl]sulfonyl-methylamino]ethyl acetate[3]
Synonyms	2-Naphthalenesulfonamide, N-[2- (acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[2-[4-(2- phenyldiazenyl)phenyl]diazenyl]-[2]
N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4- (phenylazo)phenyl]azo]-2- naphthalenesulfonamide	
Trade Names	Terasil Red 4G[2], ABCOL Brilliant Red 4G[1][6], Classic Disperse Red 151, Dispersrote Red 4G, Setaron Brilliant Red 4G[6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Disperse Red 151**. This data is essential for understanding its behavior in various experimental and environmental conditions.



Property	Value
Molecular Formula	C27H25N5O5S[1][3][6]
Molecular Weight	531.58 g/mol [1][3][6]
Appearance	Brilliant red solid[5][6]
Solubility	As a disperse dye, it has very low water solubility and is typically applied as a fine dispersion.
Molecular Structure Class	Double azo dye[1][6]

Experimental Protocols

Detailed experimental protocols specifically for **Disperse Red 151** are not extensively published. However, based on methodologies for similar disperse dyes and azo compounds, the following outlines can be adapted for various applications.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of **Disperse Red 151** in various matrices.

Objective: To quantify the concentration of **Disperse Red 151**.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).

Reagents:

Acetonitrile (HPLC grade)



- Water (HPLC grade)
- Formic acid or other suitable buffer components.
- Disperse Red 151 standard.

Procedure:

- Standard Preparation: Prepare a stock solution of Disperse Red 151 in a suitable solvent like acetonitrile or dimethylformamide. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Depending on the matrix, an extraction step may be necessary. For
 textile samples, a solvent extraction (e.g., with dimethylformamide) followed by filtration is
 common. For environmental samples, solid-phase extraction (SPE) may be required to
 concentrate the analyte and remove interfering substances.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic acid) is typically effective. For example, a gradient from 40% to 90% acetonitrile over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: Monitor at the wavelength of maximum absorbance for **Disperse** Red 151 (to be determined by UV-Vis scan).
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Construct a calibration curve from the peak areas of the standards.
 Determine the concentration of **Disperse Red 151** in the samples by comparing their peak areas to the calibration curve.

Textile Dyeing Protocol for Polyester



This is a general procedure for applying **Disperse Red 151** to polyester fabric.

Objective: To dye polyester fabric with **Disperse Red 151**.

Materials:

- Polyester fabric.
- Disperse Red 151.
- Dispersing agent.
- Acetic acid (to adjust pH).
- Laboratory dyeing machine (e.g., a beaker dyer).

Procedure:

- Dye Bath Preparation: Prepare a paste of the required amount of **Disperse Red 151** with a small amount of dispersing agent and cold water. Add this paste to the dye bath containing the required volume of water.
- pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
- Dyeing Process:
 - Introduce the polyester fabric into the dye bath at room temperature.
 - Raise the temperature of the dye bath to 130 °C at a rate of 1-2 °C/min.
 - Maintain the dyeing at 130 °C for 30-60 minutes, depending on the desired shade depth.
 - Cool the dye bath down to 70-80 °C.
- Rinsing and Reduction Clearing:
 - Rinse the dyed fabric with hot and then cold water.



- Perform a reduction clearing process to remove unfixed dye from the fiber surface and improve wash fastness. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide at 60-70 °C for 15-20 minutes.
- Rinse the fabric thoroughly and neutralize any remaining alkali with a weak acid solution.
- Drying: Dry the dyed fabric.

Toxicological Profile and Metabolic Pathway

Direct toxicological studies and signaling pathway analyses for **Disperse Red 151** are limited in the available scientific literature. However, the toxicological profile can be inferred from studies on other azo dyes, particularly regarding their metabolic activation.

Azo dyes themselves are not always directly genotoxic. Their toxic potential often arises from the metabolic reduction of the azo bond (-N=N-), which leads to the formation of aromatic amines. This process is primarily carried out by azoreductase enzymes present in the gut microbiota and, to a lesser extent, in the liver.[2][7] These resulting aromatic amines can be further metabolized, sometimes into reactive species that can bind to DNA and other macromolecules, leading to genotoxic and carcinogenic effects.

Studies on the related Disperse Red 1 have shown that it can induce cytotoxic and genotoxic effects, including DNA damage and increased frequency of micronuclei in various cell types.[1] [5][8][9] It is plausible that **Disperse Red 151** could exhibit similar toxicological properties due to its azo structure.

General Metabolic Pathway of Azo Dyes

The following diagram illustrates the general metabolic pathway for the activation of azo dyes, which is likely applicable to **Disperse Red 151**.



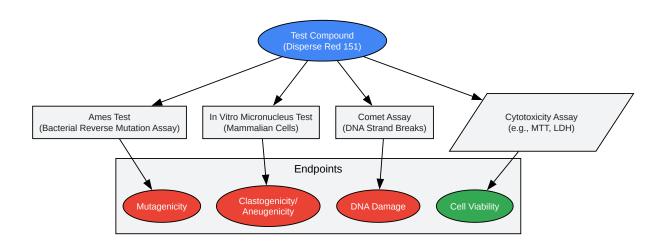


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Caption: General metabolic activation pathway of azo dyes.

Experimental Workflow for Genotoxicity Assessment

The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like **Disperse Red 151**, based on common in vitro assays.



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Caption: Experimental workflow for in vitro genotoxicity testing.

Conclusion

Disperse Red 151 is a commercially relevant azo dye with a well-defined chemical structure, although some ambiguity exists regarding its CAS number. While specific experimental and toxicological data for this particular dye is not abundant in public literature, its properties and potential biological effects can be largely inferred from the broader class of disperse azo dyes. The primary toxicological concern is its potential for metabolic activation to genotoxic aromatic amines. Further research is warranted to fully elucidate the specific biological activities and



potential signaling pathways affected by **Disperse Red 151**. This guide provides a foundational understanding for researchers and professionals working with this compound.

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